Octadecane, 1,1-dimethoxy-

Description

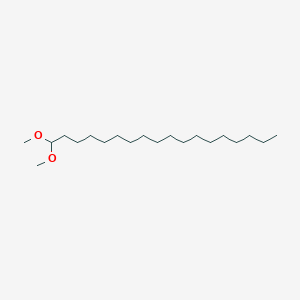

Structure

2D Structure

Properties

IUPAC Name |

1,1-dimethoxyoctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21-2)22-3/h20H,4-19H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDFMLZBWAXMUEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Biogeochemical Significance

Discovery in Marine Organisms

The marine environment is another significant source of this natural product.

The Japanese sea cucumber, Apostichopus japonicus, has been found to contain significant amounts of Octadecane (B175841), 1,1-dimethoxy-. Studies have identified this compound in both wild and cultured specimens, where it can constitute a notable percentage of the lipid fraction. Interestingly, research suggests that the sea cucumber may be capable of synthesizing this compound, as it was found in the organism but not in its feed. The presence of this molecule may have been mistaken for other fatty acids in previous analyses.

Table 3: Research Findings for Octadecane, 1,1-dimethoxy- in Apostichopus japonicus

| Organism | Specimen Type | Analytical Method | Finding | Relative Abundance (%) |

|---|

Postulated Biosynthetic Pathways

The formation of Octadecane, 1,1-dimethoxy- in biological systems is not believed to be a direct enzymatic synthesis. Instead, it is widely accepted to be a derivative product formed from a naturally occurring fatty aldehyde, octadecanal (B32862).

The most scientifically supported hypothesis for the origin of octadecanal, and consequently Octadecane, 1,1-dimethoxy-, in biological tissues is the breakdown of plasmalogens. creative-proteomics.comnih.gov Plasmalogens are a class of ether-linked glycerophospholipids characterized by a vinyl-ether bond at the sn-1 position of the glycerol (B35011) backbone. This vinyl-ether linkage is susceptible to cleavage under acidic conditions or through oxidative stress, a process that releases a long-chain fatty aldehyde. nih.gov

In the context of laboratory analysis, the acidic conditions used during the extraction and transesterification of lipids (for example, with methanol (B129727) and an acid catalyst like boron trifluoride) can readily hydrolyze the vinyl-ether bond of plasmalogens. creative-proteomics.comnih.gov The liberated fatty aldehyde, in this case, octadecanal from an 18-carbon chain plasmalogen, then reacts with the methanol present in the reaction mixture to form the stable dimethyl acetal (B89532), Octadecane, 1,1-dimethoxy-. nih.govnih.gov Therefore, the detection of Octadecane, 1,1-dimethoxy- in analytical procedures is often considered an indicator of the presence of C18:0 plasmalogens in the original biological sample. nih.govnih.gov

The general reaction can be summarized as follows:

Plasmalogen Hydrolysis (Acid-catalyzed): The vinyl-ether bond of the plasmalogen is cleaved, yielding a lysophospholipid and a fatty aldehyde (e.g., octadecanal).

Acetal Formation: The liberated octadecanal reacts with two molecules of methanol to form Octadecane, 1,1-dimethoxy- and water.

While this formation is well-documented as an analytical artifact, the in vivo generation of fatty aldehydes from plasmalogen breakdown due to cellular processes like oxidative stress is also a recognized pathway. nih.gov These endogenously formed aldehydes are typically metabolized further; however, their presence provides the necessary precursor for the formation of their dimethyl acetal derivatives under specific conditions.

Synthetic Methodologies and Chemical Transformations of Octadecane, 1,1 Dimethoxy

This section details the laboratory preparation of 1,1-dimethoxyoctadecane, focusing on common synthetic routes. It further explores the reactivity of the core acetal (B89532) functional group and discusses potential chemical modifications to the long alkyl chain.

Advanced Applications in Chemical Sciences and Materials Technology

Utilization as Components in Lubricant Formulations

The performance of lubricants is significantly enhanced by the addition of specific chemical compounds, and Octadecane (B175841), 1,1-dimethoxy- is emerging as a valuable component in these formulations. Its long alkyl chain is a key feature, contributing to the formation of a durable lubricating film on metal surfaces. This film effectively reduces friction and wear, thereby extending the operational life of machinery.

Research into friction modifiers has shown that long-chain oxygenated compounds can exhibit excellent performance. While direct studies on Octadecane, 1,1-dimethoxy- are not extensively published, the principles governing related long-chain esters and ethers suggest its potential. The presence of the oxygen atoms in the dimethoxy group can enhance the polarity of the molecule, promoting better adsorption onto metal surfaces compared to simple hydrocarbons. This leads to a more stable and effective lubricating layer.

The acetal (B89532) group in Octadecane, 1,1-dimethoxy- can also offer advantages in terms of thermal and oxidative stability. Under certain conditions, acetals can be more stable than other oxygen-containing functional groups, which is a critical attribute for lubricants operating under high temperatures and pressures.

Role as Intermediates in Surfactant Synthesis

Octadecane, 1,1-dimethoxy- serves as a pivotal intermediate in the synthesis of specialized surfactants. Surfactants, or surface-active agents, are compounds that lower the surface tension between two liquids or between a liquid and a solid. The synthesis of many high-performance surfactants begins with a long-chain hydrophobic molecule that can be chemically modified to include a hydrophilic head group.

The acetal group of Octadecane, 1,1-dimethoxy- is a protected form of an aldehyde. This allows for chemical reactions to be carried out on other parts of the molecule without affecting the aldehyde functionality. Subsequently, the acetal can be hydrolyzed under acidic conditions to regenerate the aldehyde, which can then be used in further reactions to introduce a hydrophilic moiety.

For example, the aldehyde can be reduced to an alcohol, which can then be ethoxylated or sulfated to produce non-ionic or anionic surfactants, respectively. This synthetic flexibility makes Octadecane, 1,1-dimethoxy- a valuable precursor for creating a diverse range of surfactants with tailored properties for applications in detergents, emulsifiers, and foaming agents.

Development of Novel Materials with Tailored Properties

The development of new materials with precisely controlled properties is a cornerstone of modern materials science. The unique molecular structure of Octadecane, 1,1-dimethoxy- is being leveraged to design and create such advanced materials.

Although Octadecane, 1,1-dimethoxy- is primarily a hydrophobic molecule, the dimethoxy group introduces a modest degree of polarity. This subtle amphiphilic character can be exploited in material design. More significantly, its role as a precursor allows for the creation of strongly amphiphilic molecules.

As discussed, the aldehyde functionality can be revealed and modified. By attaching a strongly hydrophilic group, a classic amphiphilic structure is created with a long hydrophobic tail and a polar head. Such molecules are the fundamental building blocks of self-assembling systems like micelles, vesicles, and liquid crystals.

The ability to precisely control the molecular architecture, starting from Octadecane, 1,1-dimethoxy-, allows for the fine-tuning of the properties of these self-assembled materials. For instance, the length of the C18 chain influences the size and shape of the resulting aggregates, which in turn determines the material's bulk properties, such as viscosity, solubility, and thermal behavior. This control is crucial for applications in drug delivery, nanotechnology, and the creation of structured fluids.

Investigations in Biological Systems Research

Research on Red Blood Cell Modification and Engineering

Currently, there is a lack of scientific literature specifically detailing the role of "Octadecane, 1,1-dimethoxy-" in the modification and engineering of red blood cells. The following subtopics, outlined for investigation, did not yield specific data related to this compound.

Studies on Modulation of Red Blood Cell Flexibility

No research was found that investigates the effect of "Octadecane, 1,1-dimethoxy-" on the flexibility or deformability of erythrocytes.

Research on Mitigation of Hemolysis in Treated Red Blood Cells

While some studies have examined the hemolytic activity of essential oils containing "Octadecane, 1,1-dimethoxy-", the findings are broad and not specific to this compound. For instance, research on Ocimum basilicum essential oil indicated low hemolytic activity. An ethanolic extract of Ocimum basilicum was even found to offer protection against hemolysis. Similarly, essential oil from Ocimum gratissimum has been shown to inhibit hemolysis. However, these effects are a result of the combined action of all components in the extracts, with major constituents like eugenol (B1671780) and linalool (B1675412) likely playing a more significant role.

Strategies for Enhancing Red Blood Cell Circulatory Lifespan

There is no available data to suggest that "Octadecane, 1,1-dimethoxy-" has been investigated as a strategy for enhancing the circulatory lifespan of red blood cells. Some studies on aqueous extracts of Ocimum gratissimum have reported an increase in red blood cell count in animal models, but this has not been linked to "Octadecane, 1,1-dimethoxy-".

Mechanistic Insights into Interactions with Cell Membrane Components

Specific mechanistic studies on the interaction of "Octadecane, 1,1-dimethoxy-" with red blood cell membrane components are absent from the current body of scientific literature.

No information is available regarding any chemical modifications of red blood cell membrane proteins induced by "Octadecane, 1,1-dimethoxy-".

There is no evidence to describe any alterations in the lipid structures of red blood cell membranes resulting from interaction with "Octadecane, 1,1-dimethoxy-".

Implications for Erythrocyte-Based Research Applications

The chemical compound Octadecane (B175841), 1,1-dimethoxy-, also referred to as 1,1-Dimethoxyoctadecane (DMA 18:0), has garnered interest within medical technology for its potential applications concerning red blood cells. ontosight.ai Research has focused on its capacity to modify the biochemical and physical characteristics of erythrocytes. ontosight.ai The primary goal of these modifications is to improve the function of red blood cells, potentially extend their lifespan, and lessen their antigenicity, which could offer new approaches for treating anemia and complications from blood transfusions. ontosight.ai

The mechanism through which DMA 18:0 acts on red blood cells is thought to involve chemical alterations to the cell membrane. ontosight.ai This process may entail the covalent attachment of the compound to membrane components, which can lead to the cross-linking of proteins or changes to lipid structures. ontosight.ai Such modifications are believed to result in enhanced cell flexibility, a decrease in hemolysis (the breakdown of red blood cells), and a potential extension of their time in circulation. ontosight.ai Ongoing research and development are focused on optimizing the application methods and fully understanding the safety and efficacy of this compound in red blood cell modification. ontosight.ai

Explorations in Other Cellular Systems (e.g., Fibroblasts)

Investigations into the effects of Octadecane, 1,1-dimethoxy- (DMA 18:0) have extended to other cell types, including fibroblasts. ontosight.ai Fibroblasts are integral to connective tissues and play a vital role in processes like wound healing and the synthesis of the extracellular matrix. ontosight.ai The interaction between DMA 18:0 and fibroblasts is an area of study with potential therapeutic relevance. ontosight.ai

Due to its nature as a symmetric ether lipid with a long hydrocarbon chain, DMA 18:0 is suitable for creating liposomes and other vesicular structures used in drug delivery systems. ontosight.ai Research indicates that fibroblasts can internalize DMA 18:0, which can then alter the cellular membrane or be metabolized within the cell. ontosight.ai This interaction has the potential to affect a variety of cellular activities, such as cell proliferation, differentiation, and the secretion of growth factors and cytokines. ontosight.ai Consequently, research in this area has implications for tissue engineering, regenerative medicine, and the creation of new treatments for fibrotic diseases by potentially using DMA 18:0-based liposomes to target fibroblasts for drug or gene delivery. ontosight.ai

Computational Modeling and Molecular Docking Studies

In addition to in vitro studies, Octadecane, 1,1-dimethoxy- has been a subject of in silico research, including computational modeling and molecular docking simulations, to predict its interactions with biological targets.

Molecular docking studies have been employed to investigate the interaction of Octadecane, 1,1-dimethoxy- with specific enzyme targets. tandfonline.com One such study focused on thymidylate kinase (TMK) from Staphylococcus aureus, a key enzyme in bacterial DNA synthesis and a target for novel antibacterial agents. tandfonline.comnih.gov

In a study analyzing the components of a tissue extract from Thais savignyi, Octadecane, 1,1-dimethoxy- was identified as a major constituent. tandfonline.com This compound, along with others from the extract, was computationally docked against the active sites of the S. aureus TMK enzyme to evaluate its potential binding interactions. tandfonline.com The ethyl acetate (B1210297) extract containing this compound demonstrated moderate antibacterial activity against S. aureus, with an inhibition of 67.19%. nih.gov The extract also showed an ability to inhibit biofilm formation by S. aureus by nearly 80%. nih.gov These computational approaches are valuable for identifying and characterizing the potential mechanisms of action for compounds like Octadecane, 1,1-dimethoxy- at a molecular level.

Data Tables

Table 1: Investigated Biological Systems and Cellular Effects of Octadecane, 1,1-dimethoxy-

| Biological System/Cell Type | Investigated Application/Interaction | Potential Effects | Reference |

| Erythrocytes (Red Blood Cells) | Modification of cell properties | Altered flexibility, reduced hemolysis, extended circulatory lifespan | ontosight.ai |

| Fibroblasts | Drug delivery, cellular modification | Influence on cell proliferation, differentiation, and cytokine production | ontosight.ai |

Table 2: Molecular Docking Study of Octadecane, 1,1-dimethoxy-

| Target Enzyme | Organism | Purpose of Study | Key Finding | Reference |

| Thymidylate Kinase (TMK) | Staphylococcus aureus | To identify possible binding interactions of compounds from a natural extract. | Octadecane, 1,1-dimethoxy- was docked against the active site of this key bacterial enzyme. | tandfonline.com |

Analytical Methodologies for Characterization and Detection

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a foundational technique for the analysis of volatile and semi-volatile organic compounds such as Octadecane (B175841), 1,1-dimethoxy-. The synergy between the exceptional separation capabilities of gas chromatography and the robust identification power of mass spectrometry makes it an indispensable tool for the detection and quantification of this compound.

Method Development and Optimization for Identification

The successful identification of Octadecane, 1,1-dimethoxy- hinges on the development of meticulously optimized GC-MS methods. This process involves the fine-tuning of several critical instrumental parameters to ensure optimal chromatographic resolution and sensitive detection. Key parameters that are systematically adjusted include the selection of the capillary column, the temperature programming of the GC oven, the flow rate of the carrier gas, and the ionization mode of the mass spectrometer.

A common analytical approach employs a non-polar or medium-polarity capillary column, such as those with a polysiloxane stationary phase. The oven temperature program is typically initiated at a lower temperature to effectively trap volatile components, followed by a controlled ramp-up to a higher temperature to facilitate the elution of semi-volatile compounds like Octadecane, 1,1-dimethoxy-. The flow rate of the inert carrier gas, usually helium or hydrogen, is optimized to achieve efficient separation of analytes. Electron ionization (EI) is a widely used technique for generating reproducible mass spectra that can be compared with established spectral libraries for compound identification.

Interpretation of Mass Spectral Fragmentation Patterns

The mass spectrum of Octadecane, 1,1-dimethoxy- serves as a distinctive chemical fingerprint, which is paramount for its accurate identification. Following ionization within the mass spectrometer, the molecule undergoes predictable fragmentation, breaking down into smaller, charged ions. The resulting pattern of these fragment ions is characteristic of the compound's molecular structure.

The interpretation of the mass spectrum focuses on the identification of the molecular ion peak (M+), which represents the intact molecule, and the key fragment ions. For Octadecane, 1,1-dimethoxy-, a primary fragmentation pathway involves the loss of a methoxy (B1213986) group (-OCH3) or larger alkyl chain fragments. A thorough analysis of these fragmentation patterns, often corroborated by comparison with spectral databases like the NIST Mass Spectral Library, enables confident identification. A prominent fragment ion is frequently observed at a mass-to-charge ratio (m/z) of 75, which corresponds to the [CH(OCH3)2]+ fragment and is a strong indicator of the dimethoxy acetal (B89532) functional group.

Quantitative Analysis Approaches in Complex Matrices

The quantification of Octadecane, 1,1-dimethoxy- in complex samples, such as environmental or biological matrices, introduces analytical challenges due to the presence of co-eluting and interfering substances. To surmount these challenges and achieve precise quantification, techniques like selected ion monitoring (SIM) are frequently implemented. In SIM mode, the mass spectrometer is programmed to detect only a select few characteristic ions of the target analyte. This approach significantly enhances sensitivity and selectivity by minimizing the impact of background noise from the sample matrix.

For accurate quantification, the generation of a calibration curve using certified standards of Octadecane, 1,1-dimethoxy- at known concentrations is a prerequisite. Furthermore, the use of internal standards—compounds with chemical properties similar to the analyte but not naturally present in the sample—is a common practice. These standards are added to both the calibration standards and the unknown samples to correct for any variations that may occur during sample preparation and instrumental analysis, thereby ensuring the reliability of the quantitative results.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

While GC-MS excels in identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most definitive technique for the unambiguous elucidation of the molecular structure of Octadecane, 1,1-dimethoxy-. Both ¹H NMR and ¹³C NMR spectroscopy provide intricate details regarding the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.

Chromatographic Separation Techniques (e.g., TLC, GC-FID)

In addition to GC-MS and NMR, other chromatographic techniques contribute to the analytical workflow for Octadecane, 1,1-dimethoxy-. Thin-Layer Chromatography (TLC) offers a simple, cost-effective, and rapid method for preliminary analysis and for monitoring the progress of chemical reactions. Through the appropriate selection of a solvent system (mobile phase) and a stationary phase (such as silica (B1680970) gel), Octadecane, 1,1-dimethoxy- can be effectively separated from other constituents in a mixture.

Gas Chromatography with a Flame Ionization Detector (GC-FID) is another valuable analytical tool, particularly for quantitative analysis in scenarios where a mass spectrometer is either unavailable or not required for the analytical task. The FID is a universal detector for organic compounds, providing a response that is directly proportional to the mass of carbon in the analyte. Although GC-FID does not furnish the structural information that a mass spectrometer provides, it serves as a robust and dependable method for the quantification of Octadecane, 1,1-dimethoxy-, provided that the identity of the compound has been previously confirmed by other means.

Future Research Directions and Perspectives

Deeper Elucidation of Molecular Mechanisms in Biological Systems

The identification of Octadecane (B175841), 1,1-dimethoxy- in organisms like the silkworm Samia cynthia ricini and in various plants suggests it may play a role as a semiochemical, such as a pheromone or kairomone. soeagra.comresearchgate.net Future research should aim to unravel these potential biological functions. Investigating its interaction with insect olfactory receptors could provide insights into host plant preferences and insect behavior. researchgate.net Furthermore, its presence in human scent suggests it could be a volatile organic compound (VOC) with potential applications in forensics. researchgate.net Studies have also performed molecular docking of Octadecane, 1,1-dimethoxy- against the thymidylate kinase enzyme of S. aureus, indicating a potential, though yet unproven, role in antimicrobial research. nih.gov Deeper investigation into its metabolic pathways and signaling roles in these biological contexts is a crucial next step.

Exploration of Novel Synthetic Pathways and Structural Analogues

Currently, the synthesis of acetals, including long-chain variants, can be achieved through various methods such as the reaction of aldehydes with alcohols in the presence of an acid catalyst, or through trans-acetalization reactions. nih.govacs.orgorganic-chemistry.org Future research should focus on developing more efficient and environmentally friendly synthetic routes to Octadecane, 1,1-dimethoxy-. This could involve exploring novel catalytic systems, such as solid acid catalysts or enzymatic processes, to improve yield and reduce waste. organic-chemistry.org The synthesis and study of structural analogues, where the chain length or the alcohol moiety of the acetal (B89532) are varied, could lead to the discovery of compounds with tailored properties for specific applications, such as novel mosquito repellents or other bioactive molecules. nih.govacs.org For instance, research on cyclic acetals has shown that structural modifications can enhance stability and prolong activity. nih.govacs.org

Expansion of Industrial and Materials Science Applications

The long hydrocarbon chain of Octadecane, 1,1-dimethoxy- imparts lipophilic properties, while the acetal group provides a point of reactivity, particularly under acidic conditions. This dual nature suggests potential applications in materials science. Research into long-chain polyacetals, which can be synthesized from monomers like Octadecane, 1,1-dimethoxy-, has shown that these materials are degradable under acidic conditions. rsc.org This opens up possibilities for creating pH-responsive or degradable polymers for applications in drug delivery, temporary adhesives, or recyclable thermosets. rsc.orgwhiterose.ac.uknih.gov The properties of long-chain compounds in solution are also an area of interest, with potential applications as surfactants or in formulations requiring specific phase behavior. acs.org Further investigation into the polymerization of Octadecane, 1,1-dimethoxy- and its incorporation into copolymer systems could lead to new materials with unique thermal and mechanical properties.

Investigation into Environmental Fate and Ecological Roles

Understanding the environmental journey of Octadecane, 1,1-dimethoxy- is critical for any large-scale application. The acetal linkage is known to be susceptible to hydrolysis under acidic conditions, which suggests a potential degradation pathway in the environment. rsc.orgwhiterose.ac.uk Research should focus on quantifying the rate of this hydrolysis under various environmental conditions (pH, temperature, microbial activity). Studies on the biodegradation of related long-chain alcohols have shown that they can be rapidly degraded. nih.gov Similar investigations are needed for long-chain acetals to determine their persistence and potential for bioaccumulation. Given that this compound is found in various plant and insect species, exploring its natural lifecycle and ecological function will provide a more complete picture of its environmental impact. soeagra.comnih.govresearchgate.netavinuty.ac.inbotanyjournals.comresearchgate.netresearchgate.netresearchgate.netdergipark.org.trjournal-of-agroalimentary.romdpi.comresearchgate.nethelsinki.fi

Advanced Computational Chemistry Approaches for Predictive Studies

Computational chemistry offers a powerful tool for accelerating research and predicting the properties of molecules like Octadecane, 1,1-dimethoxy-. Quantum chemical calculations can be used to understand the stability of the molecule and its fragmentation patterns in mass spectrometry, aiding in its identification and characterization. researchgate.net Molecular dynamics simulations could model its interactions with biological receptors or its behavior in polymer matrices, providing insights that would be difficult to obtain experimentally. utah.edu Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or environmental toxicity of a range of related long-chain acetals, guiding the synthesis of new analogues with desired properties. nih.gov These predictive studies can help to focus experimental efforts on the most promising candidates for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.